molecular formula C7H6Cl2 B105583 3,4-Dichlorotoluene CAS No. 95-75-0

3,4-Dichlorotoluene

Cat. No.: B105583
CAS No.: 95-75-0
M. Wt: 161.03 g/mol
InChI Key: WYUIWKFIFOJVKW-UHFFFAOYSA-N
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Description

3,4-Dichlorotoluene is an organic compound with the chemical formula CH₃C₆H₃Cl₂. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various chemicals. This compound is part of the chlorotoluene family, where chlorine atoms are substituted on the benzene ring of toluene.

Mechanism of Action

Target of Action

3,4-Dichlorotoluene (3,4-DCT) is an organic compound primarily used as a solvent and in organic synthesis . The primary targets of 3,4-DCT are enzymes involved in its metabolic degradation, such as the broad-spectrum chlorobenzene dioxygenase and chlorobenzene dihydrodiol dehydrogenase .

Mode of Action

The mode of action of 3,4-DCT involves its interaction with these enzymes. The compound is initially activated by dioxygenation, catalyzed by the chlorobenzene dioxygenase, followed by rearomatization catalyzed by chlorobenzene dihydrodiol dehydrogenase, resulting in the formation of 3,4-dichloro-6-methylcatechol .

Biochemical Pathways

The biochemical pathway of 3,4-DCT degradation involves the formation of dichloromethylcatechols as central intermediates . These intermediates are then channeled into a chlorocatechol ortho cleavage pathway involving a chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase . Different metabolic routes are observed for the three dichloromethylcatechols analyzed .

Pharmacokinetics

It’s known that 3,4-dct is a volatile compound with a boiling point of 2005 °C , suggesting that it could be rapidly absorbed and distributed in the body following inhalation.

Result of Action

The result of the action of 3,4-DCT is its transformation into less harmful compounds through the aforementioned metabolic pathways . This process is crucial for the bioremediation of environments contaminated with chlorosubstituted toluenes and benzoates .

Action Environment

The action of 3,4-DCT is influenced by environmental factors. For instance, the presence of a catalyst like HZSM-5 can influence the isomerization of 2,5-dichlorotoluene to produce 2,4-dichlorotoluene . Additionally, the reaction temperature, the molar ratio of air/DCT, the molar ratio of NH3/DCT in the feed gas, and the space velocity can also affect the conversion, yield, and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out at elevated temperatures to ensure the substitution of hydrogen atoms by chlorine atoms on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled chlorination of toluene. The process parameters, such as temperature, pressure, and the concentration of chlorine gas, are carefully monitored to achieve the desired product with high purity. The reaction is usually conducted in a continuous flow reactor to optimize the yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. For example, reacting with sodium methoxide (NaOCH₃) can yield 3,4-dimethoxytoluene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3,4-Dichlorobenzaldehyde, 3,4-Dichlorobenzoic acid.

    Reduction: this compound.

    Substitution: 3,4-Dimethoxytoluene.

Scientific Research Applications

3,4-Dichlorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving the degradation of chlorinated aromatic compounds by microorganisms.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,4-Dichlorotoluene
  • 2,5-Dichlorotoluene
  • 2,6-Dichlorotoluene
  • 3,5-Dichlorotoluene

Properties

IUPAC Name

1,2-dichloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIWKFIFOJVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021814
Record name 3,4-Dichlorotoluene
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Molecular Weight

161.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-75-0
Record name 3,4-Dichlorotoluene
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Record name Benzene, 1,2-dichloro-4-methyl-
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Record name 3,4-DICHLOROTOLUENE
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Record name Benzene, 1,2-dichloro-4-methyl-
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Record name 3,4-Dichlorotoluene
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Record name 3,4-dichlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Dichlorotoluene?

A1: this compound has the molecular formula C₇H₆Cl₂ and a molecular weight of 161.03 g/mol. []

Q2: What are the main applications of this compound?

A2: this compound serves as a crucial starting material in the synthesis of various chemicals. One prominent application is its use in producing 3,4-dichlorobenzonitrile (DCBN), a valuable intermediate in the production of pesticides and pharmaceuticals. [, ] Additionally, it can be utilized to synthesize 3,4-dichlorobenzoic acid, another important chemical intermediate. [, ]

Q3: How is 3,4-dichlorobenzonitrile synthesized from this compound?

A3: 3,4-Dichlorobenzonitrile can be synthesized from this compound through a process called ammoxidation. This gas-phase reaction involves reacting this compound with ammonia and oxygen in the presence of a catalyst. Researchers have investigated different catalysts for this process, including DN120 [] and VPO/SiO2. []

Q4: What factors influence the yield of 3,4-dichlorobenzonitrile during ammoxidation?

A4: The yield of 3,4-dichlorobenzonitrile in the ammoxidation of this compound is influenced by several reaction parameters. These include:

  • Reaction temperature: Studies have shown that the optimal reaction temperature is around 400 °C. []
  • Molar ratio of reactants: The molar ratio of air to this compound and ammonia to this compound significantly impacts the yield. []
  • Catalyst: The choice of catalyst and its properties play a crucial role in determining the reaction efficiency and product selectivity. [, ]

Q5: Can this compound be degraded by microorganisms?

A5: Yes, certain bacterial strains can utilize this compound as a growth substrate and degrade it. For instance, Ralstonia sp. strain PS12 can break down this compound via a metabolic pathway involving the enzyme tetrachlorobenzene dioxygenase (TecA). [, ]

Q6: What is the role of tetrachlorobenzene dioxygenase (TecA) in this compound degradation?

A6: TecA catalyzes the initial step in the aerobic biodegradation of this compound by Ralstonia sp. strain PS12. This enzyme introduces two oxygen atoms into the aromatic ring of this compound, forming a dihydrodihydroxy derivative. This intermediate is then further metabolized by downstream enzymes in the degradation pathway. [, , ]

Q7: Can the regioselectivity of TecA be modified?

A7: Yes, research suggests that the regioselectivity of TecA can be engineered to some extent. Studies have identified specific amino acid residues in the active site of TecA that influence the site of oxygenation on the aromatic ring of chlorinated toluenes. [] By introducing mutations at these positions, researchers have observed changes in the product spectrum, indicating altered regioselectivity.

Q8: What is the significance of accurate density measurements for this compound?

A8: Precise density measurements are crucial for various scientific and industrial applications of this compound. These include:

  • Material characterization: Density is a fundamental physical property used to identify and characterize substances. []
  • Thermodynamic calculations: Density data is essential for thermodynamic modeling and calculations related to fluid behavior. []
  • Process engineering: Accurate density information is critical for designing and optimizing chemical processes involving this compound. []

Q9: What method has been employed for accurate density measurements of this compound?

A9: Researchers have utilized a magnetic suspension balance system to achieve highly accurate density measurements of this compound. This method involves measuring the buoyant force acting on a silicon sinker immersed in the liquid, enabling precise density determination. []

Q10: How does the dielectric relaxation process differ among isomeric dichlorotoluenes?

A10: Studies using dielectric spectroscopy have revealed differences in the molecular dynamics and dielectric relaxation processes among isomers of dichlorotoluene, including 2,6-, 2,4-, and this compound. These differences in relaxation behavior are attributed to variations in molecular shape, dipole moment, and intermolecular interactions arising from the different positions of chlorine atoms on the aromatic ring. [, ]

Q11: How does the chlorine substitution pattern influence the Penning ionization electron spectra (PIES) of dichlorotoluenes?

A11: The number and position of chlorine substituents significantly impact the PIES of dichlorotoluenes. Research has shown that the relative intensities of bands in the PIES are sensitive to the spatial distribution of molecular orbitals, which are affected by the electron-withdrawing nature and steric effects of chlorine atoms. []

Q12: How does the chlorination of para-chlorotoluene proceed kinetically?

A12: The catalytic chlorination of para-chlorotoluene, producing 2,4-dichlorotoluene and this compound, follows a first-order parallel reaction mechanism. This means that para-chlorotoluene reacts independently to form each product, with the rate of each reaction pathway determined by its specific rate constant. []

Q13: What is the role of the catalyst in the chlorination of para-chlorotoluene?

A13: Catalysts, such as SbCl₃, play a crucial role in facilitating the chlorination of para-chlorotoluene by lowering the activation energy of the reaction. This results in a significant increase in reaction rate, making the process more efficient. []

Q14: What is the influence of catalyst concentration on the chlorination reaction?

A14: Increasing the catalyst concentration generally leads to a faster reaction rate in the chlorination of para-chlorotoluene. This is because a higher catalyst concentration provides more active sites for the reaction to occur, enhancing the overall reaction rate. []

Q15: Have any new 1,2-dihydrophthalazines been synthesized using this compound as a starting material?

A15: Yes, researchers have successfully synthesized novel 6,7-dichloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazines starting from this compound. This synthetic route involves several steps, including the conversion of this compound to the corresponding ortho-formylbenzophenone derivative, followed by further chemical transformations to yield the desired 1,2-dihydrophthalazine derivatives. []

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